molecular formula C12H23NO2S B1439464 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1214194-32-7

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1439464
CAS No.: 1214194-32-7
M. Wt: 245.38 g/mol
InChI Key: VZWJVYMROVOSTA-UHFFFAOYSA-N
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Description

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom

Scientific Research Applications

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4,4-trimethylpentylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiazolidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated thiazolidine derivatives.

    Substitution Products: Various substituted thiazolidine derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxamide
  • 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-thiol

Comparison: Compared to similar compounds, 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific functional group (carboxylic acid) which imparts distinct chemical reactivity and potential applications. The presence of the carboxylic acid group allows for additional interactions and reactions that are not possible with the carboxamide or thiol derivatives.

Properties

IUPAC Name

2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWJVYMROVOSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1NC(CS1)C(=O)O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

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